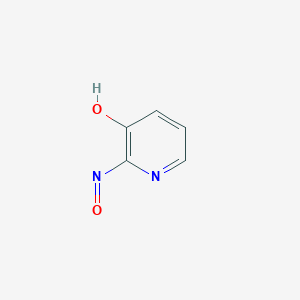

2-Nitrosopyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitrosopyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-4-2-1-3-6-5(4)7-9/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYVLBZWPSSCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617088 | |

| Record name | 2-Nitrosopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208984-17-2 | |

| Record name | 2-Nitrosopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitrosopyridin 3 Ol and Analogous Pyridine Derivatives

Direct Synthesis Approaches to the 2-Nitrosopyridine (B1345732) Core

The direct formation of the 2-nitrosopyridine moiety on a pre-existing 3-hydroxypyridine (B118123) scaffold can be achieved through several classical and modern synthetic transformations. These methods primarily involve the oxidation of corresponding aminopyridinols, the reduction of nitropyridinols, and direct nitrosylation reactions.

Oxidation of Aminopyridinols

The oxidation of 2-amino-3-hydroxypyridine (B21099) presents a direct and intuitive route to 2-nitrosopyridin-3-ol. This transformation typically involves the use of specific oxidizing agents that can selectively convert the primary amino group to a nitroso group without over-oxidation or decomposition of the starting material. While specific literature on the direct oxidation of 2-amino-3-hydroxypyridine to its nitroso counterpart is not abundant, general methods for the conversion of primary aromatic amines to nitroso compounds can be applied. Reagents such as Caro's acid (peroxymonosulfuric acid) or various peroxy acids are known to effect this transformation. A two-step sequence involving the formation of an N,N-dimethyl sulfilimine intermediate followed by oxidation with m-chloroperoxybenzoic acid (m-CPBA) has been reported for the synthesis of other 2-nitrosopyridine derivatives and could be a viable strategy. acs.org

The precursor, 2-amino-3-hydroxypyridine, is accessible through various synthetic pathways. One common method is the reduction of 2-nitro-3-hydroxypyridine. chemicalbook.comgoogle.com Another reported synthesis involves the reaction of furfural (B47365) with chlorine or a chlorine-releasing agent, followed by reaction with sulfamic acid and subsequent hydrolysis. google.com

Reduction of Nitropyridinols

The controlled reduction of 2-nitro-3-hydroxypyridine is a key method for accessing the corresponding nitroso compound, although complete reduction to the amino group is a more common transformation. Achieving partial reduction to the nitroso stage requires careful selection of the reducing agent and reaction conditions.

A more common and well-documented approach is the complete reduction of 2-nitro-3-hydroxypyridine to 2-amino-3-hydroxypyridine, which can then potentially be oxidized as described in the previous section. The hydrogenation of 2-nitro-3-hydroxypyridine is a widely used method for the synthesis of 2-amino-3-hydroxypyridine. google.com For instance, 2-hydroxy-3-nitropyridine (B160883) can be reduced to 2-amino-3-hydroxypyridine in high yield using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com

Table 1: Synthesis of 2-Amino-3-hydroxypyridine via Reduction of 2-Hydroxy-3-nitropyridine chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-Hydroxy-3-nitropyridine | 10% Pd/C, Methanol, H₂ (balloon pressure), overnight | 2-Amino-3-hydroxypyridine | 89% |

The precursor, 2-nitro-3-hydroxypyridine, is typically synthesized by the nitration of 3-hydroxypyridine. nbinno.comresearchgate.net

Nitrosylation Reactions

Direct nitrosylation of the pyridine (B92270) ring, specifically at the 2-position of 3-hydroxypyridine, offers another potential synthetic avenue. This electrophilic substitution reaction requires activation of the pyridine ring, as it is generally electron-deficient. The hydroxyl group at the 3-position can act as an activating group, directing the incoming electrophile.

Nitrosation can be carried out using various nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or other NO⁺ sources. The conditions for such reactions, including pH and temperature, are critical to control the regioselectivity and prevent side reactions. It has been noted that the nitrogen atom of the pyridine core can be susceptible to nitrosation, which could lead to the formation of N-nitrosopyridinium compounds, especially under certain conditions. google.com

Precursor Chemistry and Functionalization Strategies for Pyridine Scaffolds

The synthesis of this compound is intrinsically linked to the chemistry of its precursors, primarily 3-hydroxypyridine and its nitrated and aminated derivatives. The functionalization of the pyridine scaffold at an early stage is a strategic approach to introduce desired substituents.

The nitration of 3-hydroxypyridine is a crucial step in preparing the key intermediate, 2-nitro-3-hydroxypyridine. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. nbinno.comresearchgate.net A patent describes a method for the preparation of 3-hydroxy-2-nitropyridine (B88870) by dissolving 3-hydroxypyridine in concentrated sulfuric acid and then adding anhydrous potassium nitrate (B79036) (KNO₃) in batches. This method is reported to be safer and provides a good yield. patsnap.com

Table 2: Nitration of 3-Hydroxypyridine patsnap.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 3-Hydroxypyridine | Anhydrous KNO₃, Concentrated H₂SO₄, Heating | 3-Hydroxy-2-nitropyridine | 49.7% |

The resulting 2-nitro-3-hydroxypyridine can then be reduced to 2-amino-3-hydroxypyridine, a versatile intermediate for various functionalizations. chemicalbook.comgoogle.comgoogle.com For example, 2-amino-3-hydroxypyridine can be used in the synthesis of Schiff bases by reacting it with diketones. tandfonline.com

Advanced Derivatization Techniques for this compound

Once synthesized, this compound can serve as a platform for a variety of advanced derivatization reactions, enabling the construction of more complex molecular architectures. The nitroso group is a powerful dienophile and can participate in various cycloaddition reactions.

Regioselective and Stereoselective Transformations

The nitroso group in 2-nitrosopyridines is an excellent dienophile in hetero-Diels-Alder reactions. scirp.orgresearchgate.net These reactions allow for the regio- and stereoselective formation of new carbon-oxygen and carbon-nitrogen bonds in a single step. The reaction of 2-nitrosopyridines with dienes can lead to the formation of 3,6-dihydro-2H-1,2-oxazines, which are valuable synthetic intermediates. beilstein-journals.org The regioselectivity of these reactions is influenced by both electronic and steric factors of the diene and the nitrosopyridine. beilstein-journals.org

Furthermore, 2-nitrosopyridines can undergo annulation reactions with alkynes to furnish N-oxide-imidazopyridines under mild, catalyst-free conditions. guidechem.com This demonstrates the versatility of the nitroso-pyridine scaffold in constructing fused heterocyclic systems.

While the specific regioselective and stereoselective transformations of this compound itself are not extensively detailed in the literature, the reactivity patterns observed for other substituted nitrosopyridines provide a strong indication of its synthetic potential. The presence of the hydroxyl group at the 3-position can be expected to influence the electronic properties of the nitroso-diene system, potentially impacting the regiochemical outcome of cycloaddition reactions.

Cycloaddition Reactions Involving the Nitroso Functionality (e.g., Hetero-Diels-Alder)

The nitroso group of this compound and its analogs is a potent dienophile and dipolarophile, readily participating in various cycloaddition reactions to furnish complex heterocyclic scaffolds. These reactions are of significant interest for the construction of novel molecular architectures.

The hetero-Diels-Alder (HDA) reaction, a [4+2] cycloaddition, stands out as a powerful tool for the synthesis of 3,6-dihydro-2H-1,2-oxazine derivatives. beilstein-journals.orgbeilstein-journals.org In this transformation, the nitroso compound acts as the heterodienophile, reacting with a conjugated diene. The regioselectivity of the HDA reaction with unsymmetrical dienes is a crucial aspect, often leading to the formation of proximal and distal isomers. beilstein-journals.org This selectivity is influenced by a delicate balance of steric and electronic effects of the substituents on both the diene and the nitrosopyridine, as well as reaction conditions such as temperature and the presence of a catalyst. beilstein-journals.orgresearchgate.net

For instance, the reaction of 2-nitrosopyridines with various dienes can be catalyzed by copper(I) complexes, which can influence both the rate and the stereoselectivity of the cycloaddition. beilstein-journals.orgbeilstein-journals.org The use of chiral ligands in conjunction with copper catalysts has been shown to induce high levels of enantioselectivity in the HDA reaction of 2-nitrosopyridines. beilstein-journals.orgscribd.com

Beyond the well-established HDA reactions, the nitroso group can also participate in other modes of cycloaddition. For example, [3+2] cycloaddition reactions with species like cyclopropanes have been reported for nitrosoarenes, providing a pathway to isoxazolidine (B1194047) derivatives. iitrpr.ac.in Another notable transformation is the [2+2] cycloaddition of 2-nitrosopyridine with ketenes, catalyzed by copper complexes, which yields 1,2-oxazetidin-3-ones. iitrpr.ac.in Furthermore, a novel method for the regioselective annulation of 2-nitrosopyridines with alkynes has been developed, proceeding under reagent- and catalyst-free conditions to afford N-oxide-imidazo[1,2-a]pyridines. nih.govrsc.org

The versatility of the nitroso group in cycloaddition reactions makes it a valuable handle for the functionalization of the pyridine ring and the construction of diverse heterocyclic systems. Substituted 2-nitrosopyridines have been highlighted as dienophiles of choice due to their ideal balance of reactivity and stability compared to many aryl and acyl nitroso compounds. nih.gov

Table 1: Examples of Hetero-Diels-Alder Reactions with 2-Nitrosopyridine Derivatives

| Diene | Nitrosopyridine Derivative | Catalyst/Conditions | Product(s) | Yield (%) | Reference |

| Thebaine | 6-Methyl-2-nitrosopyridine | THF | Cycloadduct | 99 | nih.gov |

| (E)-1,3-Pentadiene | 2-Nitrosopyridine | Thermal (uncatalyzed) | Low regioselectivity | - | researchgate.net |

| 1-Phenyl-butadiene | 2-Nitrosopyridine | Thermal (uncatalyzed) | Complete proximal selectivity | - | researchgate.net |

| 1,3-Cyclohexadiene | 6-Substituted 2-nitrosopyridine | Cu(PF6)(MeCN)4-(S)-BINAP | Chiral cycloadduct | High | beilstein-journals.org |

| Racemic substituted cyclohexadienes | 2-Nitrosopyridine | Cu(I)/Walphos ligand | Kinetic resolution of dienes | High | beilstein-journals.org |

Catalytic Systems and Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related pyridine derivatives is increasingly being guided by the principles of green chemistry, which aim to develop more sustainable and environmentally benign chemical processes. pandawainstitute.com Key aspects of this approach include the use of catalytic methods over stoichiometric reagents, employment of safer solvents, and designing energy-efficient reaction pathways. pandawainstitute.com

Catalytic systems play a pivotal role in achieving these green objectives. For the synthesis of pyridine scaffolds, a variety of catalytic methods have been explored, including transition metal catalysis, organocatalysis, and biocatalysis. Transition metal catalysts, such as those based on palladium, copper, and ruthenium, are effective for various coupling and cyclization reactions leading to pyridine derivatives. organic-chemistry.org For instance, copper-catalyzed reactions are particularly relevant for transformations involving nitroso compounds, as seen in the HDA reactions of 2-nitrosopyridines. beilstein-journals.orgbeilstein-journals.org A notable development is the catalytic synthesis of phenols from aryl halides using nitrous oxide as an oxygen source, which could potentially be adapted for the synthesis of hydroxylated pyridines like this compound. nih.govnih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative that is often less toxic and more stable. princeton.edu Chiral organocatalysts, such as proline derivatives, have been successfully employed in asymmetric syntheses, including cycloaddition reactions. mdpi.com The application of organocatalysis in the synthesis of functionalized pyridines aligns well with green chemistry principles by avoiding heavy metal contamination of products.

Green chemistry also emphasizes the use of alternative reaction media and energy sources. Microwave-assisted organic synthesis has emerged as a valuable tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov The use of greener solvents, such as water or ionic liquids, or even solvent-free conditions like mechanochemical accelerated aging, can significantly reduce the environmental impact of a synthetic process. nih.govrsc.org Mechanochemical methods, which involve grinding solid reactants together, can promote reactions with minimal or no solvent, leading to high atom economy and reduced waste. rsc.org

The development of one-pot, multicomponent reactions is another cornerstone of green synthesis, allowing for the construction of complex molecules from simple precursors in a single step, thereby minimizing purification steps and solvent usage. nih.gov While specific green synthetic routes to this compound are not extensively documented, the principles and catalytic systems applied to other functionalized pyridines provide a clear roadmap for future research in this area.

Table 2: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Synthetic Approach | Example Application | Advantages | Reference(s) |

| Catalysis | Transition Metal Catalysis | Copper-catalyzed HDA reactions of 2-nitrosopyridines. | High efficiency, potential for asymmetry. | beilstein-journals.orgbeilstein-journals.org |

| Organocatalysis | Proline-catalyzed asymmetric reactions. | Metal-free, low toxicity. | princeton.edumdpi.com | |

| Alternative Energy Sources | Microwave Irradiation | Synthesis of pyrazole-bearing heterocycles. | Reduced reaction times, higher yields. | nih.gov |

| Alternative Reaction Media | Solvent-Free/Mechanochemistry | Mechanochemical cross-dehydrogenative coupling for 1,4-dihydropyridines. | Minimal solvent, high atom economy, energy efficiency. | rsc.org |

| Process Intensification | Multicomponent Reactions | One-pot synthesis of highly functionalized pyridines. | Reduced waste, fewer purification steps. | nih.gov |

Reactivity Profiles and Elucidation of Reaction Mechanisms of 2 Nitrosopyridin 3 Ol

Intramolecular Rearrangements and Tautomerism

The structure of 2-Nitrosopyridin-3-ol allows for the existence of several tautomeric forms. Tautomerism is a fundamental concept in organic chemistry where isomers, known as tautomers, interconvert through a chemical reaction. For this compound, the primary tautomeric equilibrium is expected to be between the nitroso-phenol form and a quinone-oxime form.

Nitroso-Phenol Form: This is the nominal structure of this compound.

Quinone-oxime Form: Through proton transfer from the hydroxyl group to the nitroso nitrogen, the compound can rearrange into a pyridin-3(2H)-one-2-oxime structure. This form may be stabilized by the formation of a conjugated system.

The equilibrium position between these tautomers is influenced by factors such as the solvent, temperature, and pH. In nonpolar solvents, the nitroso-phenol form might be favored, whereas polar solvents could stabilize the more polar quinone-oxime tautomer. Spectroscopic techniques like NMR and UV-Vis would be essential to experimentally determine the predominant tautomer under various conditions. Studies on related compounds, such as phenacylpyridines and substituted pyrazolones, demonstrate that the relative stability of tautomers is highly dependent on the molecular structure and the surrounding environment rsc.orgmdpi.com.

Table 1: Potential Tautomers of this compound

| Tautomer Name | Structural Features |

|---|---|

| This compound | Contains a hydroxyl (-OH) group and a nitroso (-N=O) group on the pyridine (B92270) ring. |

Intermolecular Reaction Pathways

The nitroso group is an excellent dienophile in hetero-Diels-Alder reactions, which are a type of [4+2] cycloaddition. This reactivity allows for the synthesis of six-membered heterocyclic rings. When reacting with a conjugated diene, the N=O group of this compound can act as a heterodienophile. This reaction would lead to the formation of a 3,6-dihydro-2H-1,2-oxazine ring system researchgate.net.

The regioselectivity and stereoselectivity of such cycloadditions are governed by frontier molecular orbital (FMO) theory wikipedia.org. The electronic properties of both the diene and the dienophile (this compound) dictate the reaction's outcome. The electron-withdrawing nature of the pyridine ring and the electronic effects of the hydroxyl group would influence the energy levels of the LUMO of the nitroso group, thereby affecting its reactivity with the HOMO of the diene. This type of [3+2] cycloaddition is a versatile method for creating isoxazolidine (B1194047) rings wikipedia.org. While specific studies on this compound are lacking, research on 2-nitrosopyridine (B1345732) has shown it undergoes copper-catalyzed [4+2]-cycloaddition with dienes to form oxazine (B8389632) adducts rcsi.comacs.org.

The chemistry of this compound is characterized by the potential for both nucleophilic and electrophilic attacks.

Nucleophilic Addition: The nitroso group is analogous to a carbonyl group in its reactivity towards nucleophiles at.ua. The nitrogen atom of the nitroso group is electrophilic and susceptible to attack by nucleophiles. This reaction typically proceeds via a tetrahedral intermediate fiveable.melibretexts.org. The pyridine ring itself, particularly when protonated, can also be attacked by strong nucleophiles. However, nucleophilic attack on pyridyne intermediates, such as 2,3-pyridyne, has been shown to occur exclusively at the 2-position nih.gov.

Electrophilic Addition: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating hydroxyl group at the 3-position would direct incoming electrophiles, potentially to the positions ortho and para to it. The nitroso group is deactivating, further complicating the regioselectivity of such reactions.

The nitroso group is redox-active and can undergo both oxidation and reduction.

Reduction: The nitroso group can be reduced to a hydroxylamino group (-NHOH) and further to an amino group (-NH2). Common reducing agents can facilitate this transformation.

Oxidation: Oxidation of the nitroso group can yield a nitro group (-NO2).

These transformations are fundamental in the broader context of redox reactions, which involve the transfer of electrons researchgate.net. The mechanism of electron transfer can be categorized as either inner-sphere or outer-sphere, depending on whether a bridging ligand is involved researchgate.net. The specific redox potential of this compound would determine the feasibility of these reactions with various oxidizing and reducing agents. The study of electron transfer in biological systems, such as through metalloproteins, highlights the complexity of these processes, which are controlled by factors like reorganization energy and the distance between redox centers nih.govnih.gov.

Dimerization and Oligomerization Phenomena of Nitroso Compounds in Solution and Solid State

A characteristic feature of aromatic C-nitroso compounds is their propensity to dimerize, forming azodioxy compounds mdpi.comresearchgate.netacs.org. This is a reversible equilibrium between a colored monomer (typically blue or green) and a colorless or yellowish dimer at.ua. For this compound, this equilibrium would exist in both solution and the solid state.

The dimer can exist as two stereoisomers:

trans-dimer (E-isomer): Often more stable in the solid state.

cis-dimer (Z-isomer): Often favored in solution, particularly at lower temperatures researchgate.net.

The dimerization process involves the formation of an N-N bond, creating an -N(O)=N(O)- linkage. The thermodynamics of this equilibrium, including the enthalpy of dimerization, have been studied for compounds like nitrosobenzene (B162901) mdpi.com. In cases of molecules with multiple nitroso groups, this can extend to the formation of oligomers or even polymers nih.gov. The dimerization is a key aspect of the compound's behavior and would significantly influence its reactivity and physical properties.

Table 2: General Characteristics of Nitroso Monomer-Dimer Equilibrium

| Feature | Monomer | Dimer (Azodioxide) |

|---|---|---|

| Appearance | Typically blue or green | Typically colorless or yellowish |

| Bonding | Contains C-N=O group | Contains -N(O)=N(O)- linkage |

| State Preference | Favored at higher temperatures or in dilute solution | Favored at lower temperatures or in the solid state |

| Isomerism | - | Can exist as cis (Z) and trans (E) isomers |

Mechanistic Investigations Utilizing Kinetic Isotope Effects and Reaction Coordinate Analysis

Elucidating the precise mechanism of the reactions involving this compound would require advanced investigative techniques.

Kinetic Isotope Effects (KIE): The KIE is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom is replaced with one of its isotopes (e.g., hydrogen with deuterium) wikipedia.org. A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step youtube.com. For instance, studying the KIE for the proton transfer in the tautomerization of this compound could confirm whether this step is rate-limiting. Similarly, secondary KIEs can provide information about changes in hybridization at the transition state libretexts.org.

Reaction Coordinate Analysis: Computational chemistry can be used to model the reaction pathway from reactants to products. This involves calculating the potential energy surface and identifying transition states. Such analysis provides theoretical insight into the activation energies and the geometry of transition state structures, complementing experimental data like KIEs to build a comprehensive picture of the reaction mechanism. While no specific studies exist for this compound, KIE has been extensively used to understand mechanisms in various chemical and biological systems, including nitrification processes nih.govnih.gov.

Advanced Spectroscopic and Structural Characterization of 2 Nitrosopyridin 3 Ol

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy is a fundamental tool for identifying functional groups and understanding the bonding within a molecule. For 2-Nitrosopyridin-3-ol, both FTIR and Raman spectroscopy provide critical data, particularly concerning the nitroso (-N=O) and hydroxyl (-OH) groups, as well as the vibrations of the pyridine (B92270) ring.

A key feature in the infrared spectra of nitroso compounds is the N=O stretching vibration. Monomeric nitroso compounds typically exhibit a strong absorbance in the spectral region near 1500 cm⁻¹. However, in the solid state, many nitroso compounds exist as dimers (azodioxides), which present characteristic symmetric and asymmetric stretching vibrations of the Z-ONNO group at different frequencies, such as 1390 cm⁻¹ and 1409 cm⁻¹. Cryogenic photolysis of these dimers can be used to generate the monomeric form for spectral analysis.

The spectrum of this compound would also be characterized by a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group and potential hydrogen bonding. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ region. The C-N stretching and various bending modes would be found in the fingerprint region (below 1300 cm⁻¹).

Theoretical calculations using Density Functional Theory (DFT) are often employed to simulate vibrational spectra and aid in the assignment of experimental bands. These computational methods can predict the frequencies and intensities of vibrational modes with good accuracy, helping to resolve ambiguities in spectral interpretation.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad band, indicative of hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the pyridine ring. |

| N=O Stretch (Monomer) | ~1500 - 1510 | Strong absorbance, key for identifying the nitroso group. |

| C=C, C=N Ring Stretch | 1400 - 1600 | Multiple bands corresponding to pyridine ring vibrations. |

| N-N Stretch (Dimer) | ~1390 - 1410 | Indicates the presence of the azodioxide dimer form. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Variable Temperature NMR for Equilibrium Studies)

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while specialized techniques like Variable Temperature (VT) NMR can illuminate dynamic processes such as tautomerism.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring, with their chemical shifts and coupling constants being influenced by the electron-withdrawing nitroso group and the electron-donating hydroxyl group. The ¹³C NMR spectrum would similarly display unique resonances for each of the five carbon atoms in the pyridine ring. The carbon attached to the nitroso group and the one bearing the hydroxyl group would show characteristic shifts.

A significant aspect of this compound is its potential to exist in a tautomeric equilibrium with its quinone-oxime form. This equilibrium between the nitroso-phenol and the quinone-oxime tautomers would result in different sets of NMR signals for each species.

Variable Temperature (VT) NMR for Equilibrium Studies: The interconversion between tautomers can be studied using VT-NMR. If the exchange between tautomers is slow on the NMR timescale, separate signals for each form can be observed. By acquiring spectra at different temperatures, changes in the relative populations of the tautomers can be monitored. This allows for the determination of thermodynamic parameters (ΔH° and ΔS°) for the equilibrium. If the exchange rate is intermediate, coalescence of the signals may be observed, and if the exchange is fast, a single set of averaged signals will be seen. EXSY (Exchange Spectroscopy) can also be used to study the mutual interconversion between the tautomers.

| Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 8.5 | Three distinct signals for the pyridine ring protons. Exact shifts depend on the predominant tautomeric form. |

| ¹H (OH/NH) | Variable | Signal for the hydroxyl proton (nitroso-phenol form) or oxime proton (quinone-oxime form). Position is concentration and solvent dependent. |

| ¹³C (Aromatic) | 110 - 160 | Five signals corresponding to the pyridine ring carbons. |

| ¹³C (C-OH) | ~150 - 160 | Deshielded carbon attached to the oxygen atom. |

| ¹³C (C-NO) | Variable | Chemical shift is sensitive to the electronic environment and tautomeric form. |

Mass Spectrometry Techniques (Electrospray Ionization Mass Spectrometry, Tandem Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for polar molecules like this compound. It would likely generate protonated molecules, [M+H]⁺, allowing for the accurate determination of the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of the nitroso group (•NO), loss of carbon monoxide (CO), or cleavage of the pyridine ring. This fragmentation pattern serves as a fingerprint for structural confirmation.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be complex due to the presence of multiple chromophores: the pyridine ring, the hydroxyl group, and the nitroso group. The spectrum would be further complicated by the potential tautomerism, as the nitroso-phenol and quinone-oxime forms have different electronic structures and would therefore absorb light at different wavelengths.

The aromatic pyridine ring typically exhibits π→π* transitions. The nitroso group has a characteristic n→π* transition, which often occurs at longer wavelengths and is responsible for the color of many nitroso compounds. The presence of the hydroxyl group (an auxochrome) can cause a bathochromic (red) shift in the absorption maxima. The formation of a complex with a metal ion can also lead to a significant bathochromic shift. The analysis of how the absorption spectrum changes with solvent polarity and pH can provide further insights into the electronic structure and the tautomeric equilibrium.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, its derivatives, particularly metal complexes, are often amenable to crystallographic analysis.

A crystal structure would provide precise information on bond lengths, bond angles, and torsional angles. Crucially, it would unambiguously identify the tautomeric form (nitroso-phenol vs. quinone-oxime) that exists in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitroso groups, and crystal packing arrangements. Such structural data is invaluable for understanding the molecule's properties and for validating the results of theoretical calculations. Numerous studies on pyridine derivatives have successfully utilized this technique to confirm molecular structures.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule (no unpaired electrons) and therefore EPR-silent, it belongs to a class of compounds (C-nitroso compounds) that are widely used as spin traps.

Spin trapping is a technique used for the detection and identification of short-lived, highly reactive radicals. The nitroso compound acts as a trap, reacting with an unstable radical (R•) to form a much more stable nitroxide radical adduct. This persistent radical adduct can then be readily detected and characterized by EPR spectroscopy.

The EPR spectrum of the resulting nitroxide adduct provides a wealth of information. The primary splitting pattern is typically a triplet, arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus of the nitroso group. Further hyperfine splittings can arise from coupling with other magnetic nuclei (like ¹H) from the trapped radical R•. The magnitude of these hyperfine coupling constants can often be used to identify the structure of the original, short-lived radical. Thus, EPR spectroscopy, in conjunction with this compound as a potential spin trap, is a powerful tool for studying radical-mediated chemical and biological processes.

Theoretical and Computational Chemistry Studies of 2 Nitrosopyridin 3 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to the theoretical study of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to solve the electronic structure of molecules, providing a basis for understanding their chemical behavior. aps.org DFT, in particular, has become a popular and effective method for computing the electronic structure and properties of molecules due to its balance of accuracy and computational cost. mdpi.comaps.org Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311++G(d,p) or aug-cc-pVTZ, are commonly used to model molecular systems with good accuracy. researchgate.netnih.gov

A primary step in the computational study of 2-Nitrosopyridin-3-ol is geometry optimization. This process determines the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. Using methods like DFT, theoretical values for bond lengths, bond angles, and dihedral angles are calculated. researchgate.net These optimized geometrical parameters are crucial as they form the basis for all other subsequent property calculations.

For a molecule like this compound, geometry optimization would reveal the planarity of the pyridine (B92270) ring and the specific orientations of the nitroso (-NO) and hydroxyl (-OH) substituents. The electronic structure, which describes the distribution of electrons within the molecule, is elucidated simultaneously. This includes the calculation of atomic charges, which can indicate the redistribution of electron density due to the influence of the electron-withdrawing nitroso group and the electron-donating hydroxyl group.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the analysis would involve identifying the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized on the electron-rich portions of the molecule, such as the hydroxyl group and the pyridine ring, while the LUMO is likely concentrated around the electron-deficient nitroso group. This distribution indicates that the molecule can act as both an electron donor and acceptor, governing its interactions with other chemical species. yale.edupku.edu.cn

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. avogadro.cc The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. wolfram.comresearchgate.net

For this compound, the MEP map would show significant negative potential (red regions) localized around the oxygen atoms of the hydroxyl and nitroso groups, as well as the nitrogen atom of the pyridine ring. nih.gov These areas represent the most likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, positive potential (blue regions) would be expected around the hydrogen atom of the hydroxyl group, indicating its acidic character.

Simulation of Reaction Mechanisms and Transition State Identification

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into reaction kinetics and mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. nih.gov

For this compound, theoretical studies could simulate various reactions, such as its role in nitrosation reactions or its metabolic pathways. Quantum chemical methods can be used to calculate the activation energies (the energy barrier that must be overcome for a reaction to occur) by locating the transition state structure. nih.gov For instance, the mechanism of a proton transfer or a nucleophilic substitution reaction involving the pyridine ring could be elucidated. This involves calculating the free energies of all species along the reaction coordinate to determine the thermodynamic and kinetic feasibility of the proposed mechanism.

Conformational Analysis and Investigation of Tautomeric Equilibria

Many molecules, including this compound, can exist in multiple conformations (different spatial arrangements of atoms) and tautomeric forms (structural isomers that readily interconvert). sapub.orgmdpi.com Computational methods are essential for identifying the most stable conformers and determining the equilibrium between different tautomers. nih.gov

This compound can exhibit tautomerism. For example, it can exist in equilibrium with its quinone-oxime tautomer. Theoretical calculations can determine the relative energies and thermodynamic stabilities of these different forms. mdpi.com By calculating the energy of each tautomer, it is possible to predict their relative populations at equilibrium. Conformational analysis would also investigate the rotation around the C-N bond of the nitroso group, identifying the most stable rotational isomers and the energy barriers between them.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the theoretical models. nih.gov

For this compound, key spectroscopic data such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts can be calculated. researchgate.net Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies help in the assignment of experimental IR absorption bands to specific molecular vibrations. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. A strong correlation between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties.

Thermodynamics and Kinetics of Nitroso Compound Reactions

The reactivity of nitroso compounds is a subject of significant interest due to their role in various chemical and biological processes. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the complex potential energy surfaces of reactions involving these species. Such studies can determine key thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of reaction, which indicate the spontaneity and energetic favorability of a given transformation. Kinetic parameters, most notably the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), can also be calculated, offering a measure of the reaction rate.

For a hypothetical reaction involving this compound, computational models would typically be used to:

Optimize Geometries: Determine the lowest energy structures of the reactant (this compound), any co-reactants, transition states, intermediates, and products.

Calculate Vibrational Frequencies: Confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface. These frequencies are also used to compute zero-point vibrational energies and thermal corrections to thermodynamic quantities.

Map Reaction Pathways: Identify the most likely mechanism by which a reaction proceeds, for example, by locating the transition state that connects reactants and products.

General Findings from Related Systems:

Studies on the nitrosation of phenolic compounds, which share a hydroxyl group with this compound, indicate that the reaction mechanism can be complex and pH-dependent. The electrophilic attack by a nitrosating agent on the aromatic ring is a common pathway. The position of the nitroso group in this compound suggests a C-nitrosation has occurred. The thermodynamics of such reactions are influenced by the stability of the resulting nitrosoaromatic compound, which is in turn affected by the electronic nature of the substituents on the aromatic ring.

Kinetic studies on related systems have shown that the rate of nitrosation can be influenced by steric hindrance and the electronic effects of substituents. For instance, electron-donating groups can activate the aromatic ring towards electrophilic attack, thereby increasing the reaction rate. The hydroxyl group in this compound is an activating group, which would be expected to facilitate its formation via nitrosation of 3-hydroxypyridine (B118123).

Data Tables:

As specific experimental or computational data for the thermodynamics and kinetics of reactions of this compound were not found in the public domain during the literature search, data tables for this specific compound cannot be provided. The following tables are illustrative examples of how such data would be presented if available from computational studies.

Table 1: Hypothetical Thermodynamic Data for a Reaction of this compound

| Reaction Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -25.0 |

| Gibbs Free Energy of Reaction (ΔG) | -20.5 |

| Entropy of Reaction (ΔS) | -15.0 cal/(mol·K) |

Note: These values are purely illustrative and not based on actual calculations for this compound.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

| Kinetic Parameter | Value |

| Activation Energy (Ea) | 15.0 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 22.0 kcal/mol |

| Rate Constant (k) at 298 K | 1.2 x 10-4 s-1 |

Note: These values are purely illustrative and not based on actual calculations for this compound.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data regarding the chemical compound “this compound” to generate the detailed article as requested in the provided outline.

Searches for its specific applications in organic synthesis and analytical chemistry did not yield dedicated research findings. While information is available for related compounds, such as 2-nitrosopyridine (B1345732), or for the general techniques mentioned (e.g., cascade reactions, spin trapping), no scholarly sources were identified that detail the use of this compound in the following prescribed roles:

As a precursor for nitrogen and oxygen-containing heterocycles.

As a reagent in cascade and tandem reaction sequences.

As a derivatization reagent for chromatographic and mass spectrometric detection.

As a spin trapping agent for characterizing reactive intermediates.

In the development of novel detection and quantification methods.

Due to the strict requirement to focus solely on "this compound" and the lack of specific research data for this compound in the requested contexts, it is not possible to create an article that is both scientifically accurate and compliant with the provided instructions.

Research Applications of 2 Nitrosopyridin 3 Ol in Chemical Sciences Excluding Clinical Human Trial Data

Coordination Chemistry and Ligand Design Research

The presence of a pyridine (B92270) ring, a hydroxyl group, and a nitroso group suggests that 2-Nitrosopyridin-3-ol has the potential to act as a versatile ligand in coordination chemistry. However, specific studies exploring this potential are currently lacking.

Exploration of this compound as a Ligand for Transition Metal Complexes

Theoretically, this compound could coordinate to transition metals through several modes, utilizing the nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms of the nitroso and hydroxyl groups. This could lead to the formation of stable chelate rings with metal centers. Research on analogous compounds, such as 2-(2-nitrosoaryl)pyridines, has demonstrated their ability to form stable complexes with metals like ruthenium, where the nitrosoarene ligand exhibits redox activity. ntu.edu.sg However, no specific studies have been found that detail the synthesis, crystal structure, or coordination properties of transition metal complexes with this compound.

Investigation of Metal-Nitrosyl Interactions and Electronic Structure

The nitroso group in this compound could engage in metal-nitrosyl interactions, which are of significant interest due to their relevance in biological systems and catalysis. The electronic structure of such complexes, including the nature of the metal-ligand bonding and charge transfer transitions, would be crucial for understanding their reactivity. Spectroscopic techniques such as IR and UV-Vis, combined with theoretical studies like Density Functional Theory (DFT), are powerful tools for elucidating these properties. ntu.edu.sgresearchgate.netnih.gov For instance, DFT calculations on related ruthenium complexes with 2-(2-nitrosoaryl)pyridine ligands have shown that the lowest-unoccupied molecular orbitals (LUMOs) are centered on the nitroso-pyridine ligand, indicating its role in the electronic transitions. ntu.edu.sg However, no such specific investigations have been reported for this compound.

Development of Catalytic Systems Based on Metal-2-Nitrosopyridin-3-ol Complexes

Transition metal complexes bearing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. nih.govnih.gov The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal complex. While there is extensive research on the catalytic applications of various terpyridine and other pyridine-containing metal complexes, nih.govnih.gov there is no available data on the use of metal-2-Nitrosopyridin-3-ol complexes in catalysis. Future research could explore the potential of such complexes in oxidation, reduction, or cross-coupling reactions.

Biomolecular Research Applications (Focus on Molecular Interactions, Excluding Clinical Applications)

The structural motifs within this compound suggest potential applications in the study of biomolecular interactions.

Design of Chemical Probes for Biological Systems

Small-molecule fluorescent probes are invaluable tools for visualizing and detecting biological molecules and processes in living systems. nih.govnih.govrsc.orgresearchgate.net The design of such probes often involves a fluorophore and a recognition site that interacts with the target analyte, leading to a change in the fluorescence signal. While various fluorophores and recognition moieties have been employed in the design of probes for ions, reactive oxygen species, and biomolecules, nih.govnih.gov there is no literature describing the use of this compound as a scaffold for designing chemical probes. Its potential to interact with specific biological targets would need to be established through dedicated screening and mechanistic studies.

Studies of Molecular Mechanisms of Interaction with Biomolecules (e.g., enzymes, proteins)

Understanding the interaction of small molecules with biomolecules at a molecular level is fundamental for drug discovery and chemical biology. Techniques like molecular docking are employed to predict the binding modes and affinities of ligands to protein active sites. nih.govmdpi.com While studies have been conducted on the interaction of various heterocyclic compounds with enzymes and proteins, researchgate.netmdpi.com there is a lack of research on the molecular interactions of this compound with any specific biomolecule. Such studies would be necessary to identify potential biological targets and to elucidate the structural basis for any observed biological activity.

Materials Science Research Potential (e.g., as functional components, corrosion inhibitors)

Extensive searches of scientific literature and patent databases did not yield specific research findings on the application of this compound in materials science as a functional component or a corrosion inhibitor. While the broader class of pyridine derivatives has been a subject of investigation in these areas, research focusing specifically on this compound appears to be limited or not publicly available.

Potential as Functional Components

The general structural features of pyridine derivatives, such as the electron-withdrawing nature of the pyridine ring, have led to their investigation in functional materials like organic light-emitting devices (OLEDs). However, no studies were identified that specifically incorporate this compound into such materials or detail its performance characteristics.

Potential as Corrosion Inhibitors

Pyridine and its derivatives are known to exhibit corrosion inhibition properties, primarily attributed to the ability of the nitrogen atom to coordinate with metal surfaces, forming a protective layer. This interaction is often enhanced by the presence of other functional groups. Although numerous studies and patents describe the use of various pyridine compounds as corrosion inhibitors for different metals and alloys in acidic or other corrosive environments, no data was found that specifically evaluates the efficacy of this compound for this purpose.

Future Directions and Emerging Research Avenues for 2 Nitrosopyridin 3 Ol

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. While significant progress has been made in synthetic chemistry, the development of general and efficient routes to create specific, single-enantiomer compounds remains a critical goal. For derivatives of 2-Nitrosopyridin-3-ol, future research will likely concentrate on the development of asymmetric methodologies to control the stereochemistry of substituted pyridine (B92270) rings.

A promising direction is the asymmetric functionalization of the pyridine core. The pyridine moiety can be a precursor to highly valuable chiral piperidine (B6355638) structures, which are prevalent in many natural products and pharmaceutical agents. nih.gov Research efforts could focus on rhodium-catalyzed asymmetric carbometalation or similar transition-metal-catalyzed processes to introduce substituents at specific positions with high enantioselectivity. nih.gov The development of novel chiral ligands and catalytic systems tailored for this compound derivatives would enable the creation of libraries of enantioenriched compounds for biological screening and materials science applications.

Table 1: Hypothetical Asymmetric Functionalization of a this compound Derivative

| Catalyst System | Chiral Ligand | Proposed Transformation | Expected Enantiomeric Excess (ee) |

|---|---|---|---|

| Rh(I)/Diene | (R)-BINAP | Asymmetric Hydrogenation of C=C | >95% |

| Pd(0)/Phosphine | (S,S)-Trost Ligand | Asymmetric Allylic Alkylation | >98% |

| Cu(II)/Box | (R,R)-Ph-Box | Asymmetric Diels-Alder Reaction | >90% |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Friedel-Crafts Alkylation | >92% |

Exploration of Photochemical and Electrocatalytic Reactivity

Photochemistry and electrocatalysis offer powerful, sustainable alternatives to traditional thermal reactions, often providing unique reaction pathways and improved selectivity. The inherent electronic properties of this compound, stemming from its aromatic system and electron-withdrawing nitroso group, make it an excellent candidate for exploration in these fields.

Future photochemical research could investigate the reactivity of the nitroso group upon photoexcitation. This could lead to novel cycloaddition reactions, rearrangements, or the generation of reactive nitrogen-centered radicals for subsequent C-H functionalization. The pyridine ring itself can participate in photoinduced electron transfer processes, opening avenues for new bond-forming strategies.

Electrocatalysis represents another significant frontier. The nitroso group is electrochemically active and can be selectively reduced to various functionalities, such as hydroxylamines or amines, under controlled potential. Conversely, the phenol-like hydroxyl group could be a site for electrocatalytic oxidation. Research in this area would focus on designing electrodes and molecular catalysts that can mediate these transformations efficiently and selectively, potentially for applications in sensors or fine chemical synthesis.

Table 2: Potential Photochemical and Electrocatalytic Transformations of this compound

| Method | Reactive Site | Potential Transformation | Product Class |

|---|---|---|---|

| Photochemistry (UV/Vis) | Nitroso Group (-NO) | [2+2] Cycloaddition with Alkenes | Oxazetidines |

| Photochemistry (UV/Vis) | Aromatic Ring | Photo-Fries Rearrangement | Substituted Pyridinols |

| Electrocatalysis (Reduction) | Nitroso Group (-NO) | Controlled Potential Reduction | Pyridinyl-hydroxylamines, Aminopyridinols |

| Electrocatalysis (Oxidation) | Hydroxyl Group (-OH) | Anodic Oxidation | Pyridinones, Quinone-like species |

Integration with Flow Chemistry and Continuous Processing Techniques

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, reproducibility, and scalability compared to traditional batch methods. d-nb.infomdpi.comresearchgate.net The integration of this compound chemistry with continuous processing is a logical next step for its development, particularly for synthesizing derivatives in a safe and efficient manner.

Future work could focus on developing a continuous-flow synthesis of this compound itself, which may involve potentially hazardous nitrating or nitrosating agents. Flow reactors minimize the volume of reactive intermediates at any given time, significantly improving the safety profile. d-nb.info Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for rapid process optimization, leading to higher yields and purities. nih.gov Telescoped multi-step flow syntheses could enable the direct conversion of simple starting materials into complex derivatives of this compound without the need for isolating intermediates. nih.gov

Table 3: Comparison of Hypothetical Batch vs. Flow Synthesis of a this compound Derivative

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |

|---|---|---|---|

| Reaction Time | 12 hours | 15 minutes | Increased Throughput |

| Temperature Control | ± 5 °C (Hotspots) | ± 0.5 °C (Precise) | Higher Selectivity, Fewer Byproducts |

| Safety | High volume of hazardous material | Small internal volume | Inherently Safer Process |

| Scalability | Difficult, requires re-optimization | Straightforward (running longer) | Faster Development to Production |

| Yield | 75% | 92% | Improved Efficiency |

Advanced Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to the spontaneous formation of complex, ordered structures through self-assembly. nih.gov this compound is an attractive building block, or tecton, for supramolecular chemistry due to its array of functional groups capable of participating in directional, non-covalent interactions.

The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen and the oxygen atom of the nitroso group are hydrogen bond acceptors. This combination allows for the formation of robust hydrogen-bonded networks. Furthermore, the pyridine ring can engage in π–π stacking interactions, and the entire molecule can act as a ligand to coordinate with metal ions. Future research will likely explore the use of this compound and its derivatives to construct a variety of supramolecular architectures, such as liquid crystals, gels, and metal-organic frameworks (MOFs). nih.govresearchgate.net The design of molecules that can self-assemble into functional materials for sensing, catalysis, or drug delivery is a particularly promising avenue. rsc.org

Table 4: Supramolecular Potential of this compound

| Functional Group | Potential Non-Covalent Interaction | Resulting Supramolecular Structure |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor | 1D Chains, 2D Sheets, Helices |

| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Coordination Polymers, Metallo-cycles |

| Nitroso Group (-NO) | Hydrogen Bond Acceptor, Dipole-Dipole | Co-crystals, Dimers |

| Pyridine Ring | π–π Stacking | Columnar Assemblies, Liquid Crystals |

Deeper Understanding of Complex Reaction Networks and Multi-Step Processes

Modern chemistry is increasingly focused on understanding and designing complex reaction networks, where multiple reaction steps occur in concert to transform simple starting materials into complex products. nih.govnih.gov Instead of viewing the synthesis of this compound derivatives as a series of discrete steps, future research will aim to understand the intricate network of parallel and sequential reactions that can occur.

This involves using a combination of advanced analytical techniques (e.g., in-situ spectroscopy) and computational modeling to map reaction pathways, identify transient intermediates, and understand the factors that control selectivity. grafiati.com Such studies could reveal novel cascade or domino reactions initiated from this compound, allowing for the rapid construction of complex heterocyclic frameworks in a single operation. researchgate.net Understanding these networks is crucial for optimizing reaction conditions, minimizing waste, and discovering entirely new chemical transformations. This systems-thinking approach moves beyond single reactions to the rational design of efficient, multi-step synthetic processes. researchgate.net

Table 5: Hypothetical Reaction Network Involving this compound

| Node | Compound/Intermediate | Role in Network | Connected To |

|---|---|---|---|

| A | 3-Hydroxypyridine (B118123) | Starting Material | Node B |

| B | This compound | Key Intermediate | Node A, Node C, Node D |

| C | 2-Aminopyridin-3-ol | Reduction Product | Node B, Node E |

| D | Dimerized Adduct | Side Product | Node B |

| E | Fused Heterocycle | Final Product (via Cascade) | Node C |

Q & A

What are the recommended synthesis protocols for 2-Nitrosopyridin-3-ol, and how can reaction conditions be optimized to improve yield?

Basic Research Question

Synthesis of this compound typically involves nitrosation of pyridine derivatives under controlled conditions. While direct protocols are not explicitly documented in the provided evidence, analogous methods for substituted pyridines (e.g., halogenation or hydroxylation) suggest starting with precursor molecules like 3-hydroxypyridine. Key optimization steps include:

- Temperature control : Maintaining low temperatures (0–5°C) to minimize side reactions during nitrosation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

- Catalyst use : Acidic or basic catalysts (e.g., HCl or NaNO₂) can accelerate nitrosation while avoiding over-oxidation .

Yield improvements may require iterative adjustments to stoichiometry and reaction time, validated via TLC or HPLC monitoring .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Characterization relies on a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm nitrosation at the pyridine C2 position .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ ion at m/z 139.03) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at λ = 254 nm .

Cross-referencing data with computational simulations (e.g., DFT for NMR shifts) resolves ambiguities in structural assignments .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

Safety protocols are extrapolated from analogous nitrosated pyridines (e.g., nitro derivatives):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust, which may form explosive mixtures .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent thermal decomposition .

Post-handling decontamination includes thorough washing of equipment and disposal via hazardous waste protocols .

How can conflicting spectroscopic data for this compound be resolved?

Advanced Research Question

Contradictory data (e.g., unexpected NMR peaks or MS fragments) often arise from:

- Tautomerism : Nitroso groups may exhibit keto-enol tautomerism, requiring variable-temperature NMR to confirm dominant forms .

- Impurity interference : Purify samples via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

- Isotopic patterns : Use high-resolution MS to distinguish between isotopic peaks and genuine fragmentation .

Collaborative validation with independent labs or computational modeling (e.g., molecular dynamics simulations) reduces interpretive errors .

What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Design a stability study with controlled variables:

- pH gradients : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals .

- Thermal stress testing : Use DSC/TGA to identify decomposition thresholds (e.g., >80°C) .

- Light exposure : Assess photolytic degradation under UV light (λ = 365 nm) using HPLC to quantify breakdown products .

Statistical tools (e.g., ANOVA) analyze time-series data to model degradation kinetics and shelf-life predictions .

How can researchers mitigate challenges in synthesizing this compound with high regioselectivity?

Advanced Research Question

Regioselectivity issues often stem from competing nitrosation pathways. Mitigation strategies include:

- Directed ortho-metallation : Use directing groups (e.g., hydroxyl or methoxy) to bias nitrosation at C2 .

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired substitutions .

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor the desired product (e.g., shorter times for kinetic control) .

Validate selectivity via X-ray crystallography or NOESY NMR if crystalline derivatives are obtainable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.